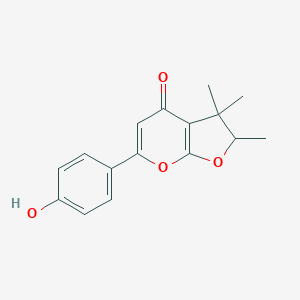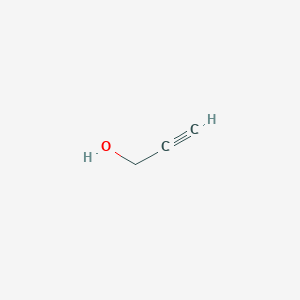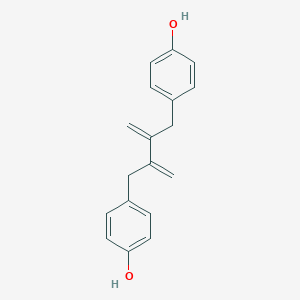
Anolignan B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anolignan B is a chemical compound with the formula C₁₈H₁₈O₂ . It is a type of lignan, a class of compounds found in plants . Anolignan B is specifically found in the ground stems of Anogeissus acuminata .
Molecular Structure Analysis
Anolignan B consists of buta-1,3-diene substituted by 4-hydroxybenzyl groups at positions 2 and 3 . The molecule contains a total of 38 atoms, including 18 Hydrogen atoms, 18 Carbon atoms, and 2 Oxygen atoms .Physical And Chemical Properties Analysis
Anolignan B has a molecular mass of 266.334 Da . It has a density of 1.1±0.1 g/cm³, a boiling point of 468.4±35.0 °C at 760 mmHg, and a flash point of 221.9±20.5 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .科学的研究の応用
Antibacterial and Anti-inflammatory Activities
Anolignan B, isolated from the roots of Terminalia sericea, has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It also exhibited anti-inflammatory properties, inhibiting the cyclooxygenase enzymes COX-1 and COX-2. Notably, anolignan B did not demonstrate any potential mutagenic effects in the Ames test (Eldeen, Elgorashi, Mulholland, & van Staden, 2006).
Anticancer Potential
Anolignan B, along with other compounds from Terminalia bellerica, has been identified as a potential inhibitor of estrogen receptor alpha (ER-α), which is implicated in breast cancer. This compound demonstrated the highest docking score towards ER-α in an in silico study, suggesting its potential as a selective inhibitor in breast cancer treatment (Chakrabarty, 2017).
Synthesis Methods
Research on anolignan B includes the development of synthesis methods, such as using ruthenium-catalyzed cross-enyne metathesis. This method was instrumental in constructing the 1,3-diene moieties of anolignan A and B, demonstrating the feasibility of producing these compounds in a laboratory setting (Mori, Tonogaki, & Nishiguchi, 2002).
特性
CAS番号 |
158081-98-2 |
|---|---|
製品名 |
Anolignan B |
分子式 |
C18H18O2 |
分子量 |
266.3 g/mol |
IUPAC名 |
4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol |
InChI |
InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2 |
InChIキー |
VVKZAZVVUAFFGF-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
正規SMILES |
C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |
その他のCAS番号 |
158081-98-2 |
同義語 |
2,3-bis-(4-hydroxybenzyl)-1,3-butadiene anolignan B |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



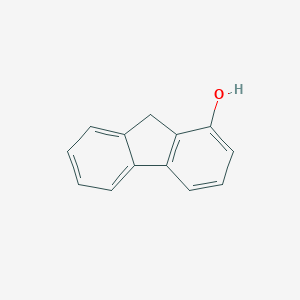
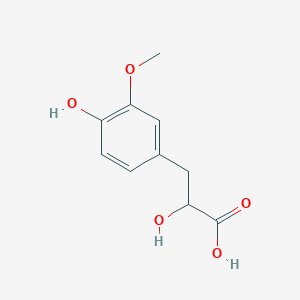
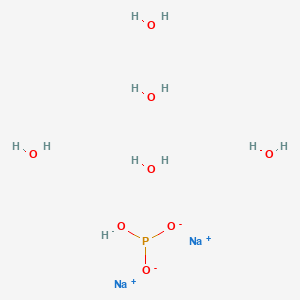
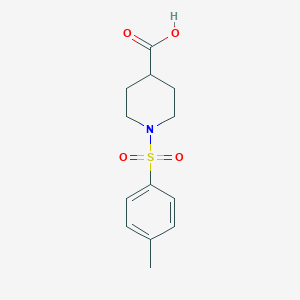
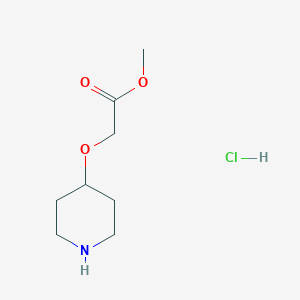
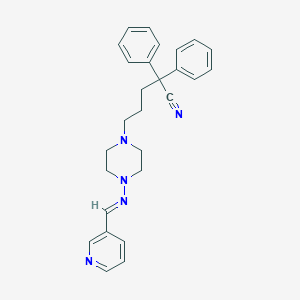
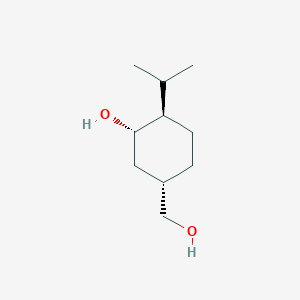
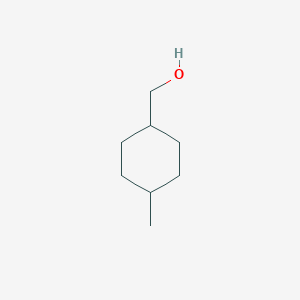
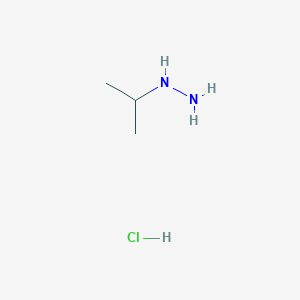

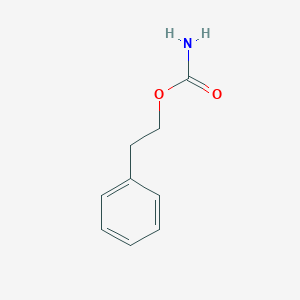
![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)
